molecular formula C5H8N4 B13118186 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine

6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine

Cat. No.: B13118186
M. Wt: 124.14 g/mol
InChI Key: RAQDALKGEDGHRY-UHFFFAOYSA-N
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Description

6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and guanidine hydrochloride. The reaction is typically carried out under microwave irradiation, phase transfer catalysis, or using biocatalysts to enhance efficiency and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the production of dihydropyrimidinone analogs .

Chemical Reactions Analysis

Types of Reactions: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6-imino-1-methylpyrimidin-4-amine

InChI

InChI=1S/C5H8N4/c1-9-3-8-4(6)2-5(9)7/h2-3,7H,6H2,1H3

InChI Key

RAQDALKGEDGHRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=N)N

Origin of Product

United States

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